3-(4-Chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95%
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Overview
Description
3-(4-Chloro-3-methoxycarbonylphenyl)isonicotinic acid (3-CMPI) is an organic compound that has been used in scientific research for its unique properties. It has a wide range of applications, including in biochemical and physiological experiments. 3-CMPI has been studied for its effects on the human body, as well as its potential use in drug development. In
Scientific Research Applications
3-(4-Chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% has been used in various scientific research applications. It has been used to study the effects of enzymes on cell metabolism, as well as to investigate the role of certain proteins in the regulation of cell growth. 3-(4-Chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% has also been used to study the effects of hormones on cell behavior and to assess the effects of drugs on the human body.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, which can affect the metabolism of cells. Additionally, it is believed to bind to certain proteins, which can affect the regulation of cell growth and behavior.
Biochemical and Physiological Effects
3-(4-Chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to have an inhibitory effect on certain enzymes, which can affect the metabolism of cells. Additionally, it has been shown to bind to certain proteins, which can affect the regulation of cell growth and behavior.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-Chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% in lab experiments include its relatively simple synthesis method, its ability to bind to certain proteins, and its inhibitory effect on certain enzymes. The limitations of using 3-(4-Chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% in lab experiments include its lack of full understanding of its mechanism of action and its potential toxicity.
Future Directions
The future directions for 3-(4-Chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% research include further investigation into its mechanism of action, its potential toxicity, and its effects on the human body. Additionally, further research could be done to explore its potential use in drug development, as well as its potential applications in other areas of scientific research.
Synthesis Methods
3-(4-Chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% is synthesized from 4-chloro-3-methoxycarbonylbenzaldehyde and isonicotinic acid. First, the 4-chloro-3-methoxycarbonylbenzaldehyde is reacted with isonicotinic acid in the presence of an acid catalyst. This reaction results in the formation of 3-(4-Chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95%. This synthesis method has been used successfully in scientific research and is relatively simple.
properties
IUPAC Name |
3-(4-chloro-3-methoxycarbonylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)10-6-8(2-3-12(10)15)11-7-16-5-4-9(11)13(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMDAVQWQMUEAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=C(C=CN=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688345 |
Source
|
Record name | 3-[4-Chloro-3-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261957-69-0 |
Source
|
Record name | 3-[4-Chloro-3-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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